molecular formula C9H8BrCl B1290902 2-Bromo-3-(2-chlorophenyl)-1-propene CAS No. 731772-01-3

2-Bromo-3-(2-chlorophenyl)-1-propene

Cat. No.: B1290902
CAS No.: 731772-01-3
M. Wt: 231.51 g/mol
InChI Key: BJBQDHSUGTZDJK-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-chlorophenyl)-1-propene is a halogenated organic compound featuring a propene backbone substituted with bromine at the 2-position and a 2-chlorophenyl group at the 3-position. This structure combines aromatic and aliphatic halogenation, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBQDHSUGTZDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641107
Record name 1-(2-Bromoprop-2-en-1-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-01-3
Record name 1-(2-Bromoprop-2-en-1-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Allene

One effective method involves the reaction of allene with a mixture of bromine and chlorine in an inert solvent. The following steps outline this process:

  • Reagents : Allene, bromine, chlorine, and carbon tetrachloride as the solvent.
  • Procedure :
    • A mixture of bromine (0.12 moles) and chlorine (0.12 moles) is prepared in carbon tetrachloride.
    • This mixture is added dropwise to a solution of allene (0.245 moles) in carbon tetrachloride at low temperatures (−30 °C) under a nitrogen atmosphere.
    • The reaction is allowed to proceed for one hour at −30 °C and then for an additional two hours at room temperature.
    • After completion, the mixture is treated with a sodium bicarbonate solution, followed by water washing and drying over anhydrous sodium sulfate.
    • The solvent is removed via distillation, yielding fractions containing the desired product.

The purity and identity of this compound can be confirmed through chemical analysis and spectroscopic methods.

Bromination of Precursor Compounds

Another approach involves the direct bromination of suitable precursors, such as 3-(2-chlorophenyl)-1-propene. This method typically employs:

  • Reagents : 3-(2-chlorophenyl)-1-propene and bromine in dichloromethane or chloroform.
  • Procedure :
    • The precursor compound is dissolved in an inert solvent.
    • Bromine is added gradually to maintain control over the reaction temperature and prevent side reactions.
    • The reaction is usually conducted at room temperature or slightly elevated temperatures.
    • Post-reaction purification can be performed using distillation or recrystallization techniques to isolate the desired product.

Reaction Conditions and Optimization

Reaction Conditions

The effectiveness of these preparation methods hinges on specific reaction conditions:

  • Temperature Control : Low temperatures are often crucial to minimize unwanted side reactions during halogenation.

  • Solvent Choice : Inert solvents like carbon tetrachloride or dichloromethane are preferred to stabilize reactive intermediates.

  • Atmosphere : Nitrogen or inert gas atmospheres are utilized to prevent oxidation or other unwanted reactions.

Yield Optimization

To enhance yields and minimize by-products, several strategies can be employed:

  • Continuous Flow Reactors : Implementing continuous flow techniques allows for better control over reaction parameters, leading to higher yields and improved product consistency.

  • Catalyst Utilization : The use of catalysts can facilitate reactions under milder conditions, potentially increasing yield while reducing reaction times.

Characterization Techniques

The characterization of synthesized this compound typically involves various analytical techniques:

Technique Description
Nuclear Magnetic Resonance (NMR) Provides insights into molecular structure through chemical shifts indicative of different proton environments.
Infrared Spectroscopy (IR) Identifies functional groups based on characteristic absorption bands (e.g., C=Br stretch).
Gas Chromatography-Mass Spectrometry (GC-MS) Offers quantitative analysis and confirms molecular weight and structure through mass fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-chlorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in solvents like dichloromethane (DCM).

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of 3-(2-chlorophenyl)-1-propanol or 3-(2-chlorophenyl)-1-propylamine.

    Addition: Formation of 2,3-dibromo-3-(2-chlorophenyl)propane.

    Oxidation: Formation of 2-Bromo-3-(2-chlorophenyl)oxirane.

    Reduction: Formation of 3-(2-chlorophenyl)propane.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(2-chlorophenyl)-1-propene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules. This compound is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its reactivity and ability to form covalent bonds with nucleophiles.

Pharmaceutical Applications

The compound is known for its application as an intermediate in the synthesis of bupropion, an antidepressant medication. Bupropion acts as a norepinephrine and dopamine reuptake inhibitor and is also used as a smoking cessation aid. The presence of bromine and chlorine substituents enhances its pharmacological properties, making it a subject of interest in drug development .

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This positions the compound as a potential candidate for developing new antibacterial agents.
  • Anticancer Activity : Investigations into the compound's effects on cancer cell lines have shown promising results, indicating its potential use in cancer therapy. The compound's ability to inhibit specific enzymes involved in metabolic processes suggests a role in treating metabolic disorders .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting therapeutic applications in metabolic disorders.
  • Antimicrobial Efficacy : Studies have shown that this compound displays significant antimicrobial activity against MRSA, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Cancer Cell Line Studies : The compound has been investigated for its effects on various cancer cell lines, showing potential for further exploration into its mechanisms and efficacy against tumors .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-chlorophenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.

Comparison with Similar Compounds

Structural Variations and Key Analogs

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference(s)
2-Bromo-3-(2-chlorophenyl)-1-propene 2-Br, 3-(2-Cl-phenyl) C₉H₆BrCl 229.50 Hypothesized reactivity in electrophilic additions N/A
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-Cl-4-Me-phenyl, ketone group C₁₀H₁₀BrClO 261.55 Higher polarity due to ketone; used in synthetic intermediates
2-Bromo-3-(4-carboethoxyphenyl)-1-propene 4-COOEt-phenyl C₁₂H₁₃BrO₂ 269.13 Enhanced solubility in polar solvents; ester functionality
2-Bromo-3-(2-naphthyl)-1-propene 2-naphthyl group C₁₃H₁₁Br 247.13 Bulky aromatic group; potential for π-π stacking
2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene 2,5-diOMe-phenyl C₁₂H₁₃BrO₂ 269.13 Electron-donating methoxy groups; possible photochemical activity
2-Bromo-3-(4-methoxyphenyl)-1-propene 4-OMe-phenyl C₁₀H₁₁BrO 227.10 Improved stability due to methoxy group

Impact of Substituents on Properties

Electronic Effects
  • Bromine at the 2-position further enhances electrophilicity of the propene chain, favoring nucleophilic attack.
  • Electron-Donating vs. Withdrawing Groups : Methoxy () and carboethoxy () groups increase electron density on the aromatic ring, contrasting with electron-withdrawing Cl/Br. This affects reactivity in cross-coupling reactions or polymerization.
Physical Properties
  • Molecular Weight and Polarity : Compounds with ester or ketone groups (e.g., ) exhibit higher polarity and boiling points compared to purely hydrocarbon-based analogs. For instance, 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (269.13 g/mol) has a higher molecular weight than the target compound (229.50 g/mol), influencing solubility and phase behavior.

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-Bromo-3-(2-chlorophenyl)-1-propene, and how can reaction conditions be optimized for lab-scale preparation?

Methodological Answer: The compound is typically synthesized via a Wittig reaction using 2-chlorobenzaldehyde and allyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) . Key parameters include:

  • Temperature : 0–25°C to minimize side reactions.
  • Solvent : Anhydrous THF or dichloromethane for better yield.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Optimization Tips :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane:EtOAc).
  • Scale-up requires continuous flow reactors for improved heat dissipation .

Q. Q2. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR, IR, and mass spectrometry for unambiguous confirmation:

  • ¹H NMR : Look for characteristic signals:
    • δ 6.8–7.5 ppm (aromatic protons, multiplet, 4H).
    • δ 5.8–6.2 ppm (alkene protons, doublet of doublets, J = 10–16 Hz).
  • ¹³C NMR : Peaks at ~120–140 ppm (sp² carbons) and ~30 ppm (sp³ carbons).
  • IR : C=C stretch at ~1645 cm⁻¹; C-Br stretch at ~550–600 cm⁻¹ .
  • HRMS : Exact mass calculated for C₉H₈BrCl: 246.93 g/mol (M⁺).

Advanced Research Questions

Q. Q3. How does the bromine substituent influence the regioselectivity of nucleophilic substitution reactions in this compound compared to its chloro analog?

Methodological Answer: The bromine atom’s higher leaving-group ability (vs. chlorine) enhances reactivity in SN₂ pathways. For example:

  • Substitution with NaOH : Forms 3-(2-chlorophenyl)-2-hydroxy-1-propene (major product) via backside attack at C2.
  • Competing Elimination : Use low-polarity solvents (e.g., toluene) and bulky bases (e.g., t-BuOK) to favor E2 mechanisms, yielding 3-(2-chlorophenyl)-1-propene .

Q. Experimental Design :

  • Compare kinetics of Br vs. Cl analogs using GC-MS.
  • Employ DFT calculations to map transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. Q4. What strategies can resolve contradictions in reported reactivity data for this compound’s oxidation and reduction pathways?

Methodological Answer: Discrepancies often arise from reaction conditions and catalyst selection :

  • Oxidation :
    • With mCPBA: Forms 2-chloro-3-(2-chlorophenyl)oxirane (epoxidation).
    • With KMnO₄/H₂O: Over-oxidation to carboxylic acid derivatives may occur.
  • Reduction :
    • Catalytic hydrogenation (Pd/C, H₂) yields 2-bromo-3-(2-chlorophenyl)propane.
    • LiAlH₄ may reduce the alkene but leave the aryl chloride intact .

Q. Resolution Protocol :

  • Replicate experiments under strictly controlled conditions (temperature, solvent purity).
  • Use in-situ monitoring (e.g., ReactIR) to detect intermediates.

Q. Q5. How can this compound be utilized in designing polymers with tailored thermal stability?

Methodological Answer: The compound’s vinyl bromide moiety enables radical polymerization or crosslinking:

  • Copolymerization : With styrene or acrylates (AIBN initiator, 70°C).
  • Thermogravimetric Analysis (TGA) : Optimize monomer ratios to achieve decomposition temperatures >250°C.
  • Mechanical Properties : Adjust crosslink density via bromine content (1–5 mol% yields elastomers; >10 mol% forms rigid thermosets) .

Q. Q6. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Methodological Answer: Derivatives (e.g., hydroxylated or aminated analogs) can be screened for:

  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ calculation).
  • Anti-inflammatory Potential : COX-2 inhibition assay (ELISA-based).
  • Cytotoxicity Controls : Use primary human fibroblasts to assess selectivity .

Q. Statistical Validation :

  • Perform triplicate experiments with ANOVA (p < 0.05).
  • Use dose-response curves (GraphPad Prism for EC₅₀/IC₅₀).

Data Analysis and Interpretation

Q. Q7. How should researchers address conflicting spectral data for this compound in published literature?

Methodological Answer: Contradictions may arise from impurities or solvent effects :

  • Reproducibility Checks : Acquire high-purity samples (≥98% by HPLC).
  • Deuterated Solvents : Compare NMR in CDCl₃ vs. DMSO-d₆ to identify solvent shifts.
  • Collaborative Studies : Cross-validate data with independent labs .

Q. Q8. What computational tools can predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., GROMACS).
  • Docking Studies : Predict binding affinity with biological targets (AutoDock Vina).
  • Reactivity Descriptors : Calculate Fukui indices (Gaussian09) to identify electrophilic/nucleophilic sites .

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